molecular formula C11H22N2O2S B10878760 1-Cyclohexyl-4-(methylsulfonyl)piperazine

1-Cyclohexyl-4-(methylsulfonyl)piperazine

Cat. No.: B10878760
M. Wt: 246.37 g/mol
InChI Key: NCYLXMCNJYVWRX-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-(methylsulfonyl)piperazine is a chemical compound with the molecular formula C11H22N2O2S It is a piperazine derivative, which means it contains a piperazine ring—a six-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-4-(methylsulfonyl)piperazine typically involves the reaction of cyclohexylamine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of cyclohexylamine attacks the sulfonyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-4-(methylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-Cyclohexyl-4-(methylsulfonyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexyl-4-[(4-methylphenyl)sulfonyl]piperazine
  • 1-Methylsulfonyl-piperazine

Uniqueness

1-Cyclohexyl-4-(methylsulfonyl)piperazine is unique due to its specific substitution pattern on the piperazine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H22N2O2S

Molecular Weight

246.37 g/mol

IUPAC Name

1-cyclohexyl-4-methylsulfonylpiperazine

InChI

InChI=1S/C11H22N2O2S/c1-16(14,15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h11H,2-10H2,1H3

InChI Key

NCYLXMCNJYVWRX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2CCCCC2

Origin of Product

United States

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